2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide
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Overview
Description
2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the second position of the benzene ring, a furan ring attached to the nitrogen atom, and a methoxy group at the fifth position of the benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide typically involves multiple steps:
Bromination: The starting material, 5-methoxybenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the second position of the benzene ring.
Amidation: The brominated intermediate is then subjected to amidation with 1-(furan-3-yl)propan-2-amine under appropriate conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives, such as furanones, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), and bases (potassium carbonate, sodium hydride).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, ethanol).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of furan derivatives.
Reduction: Formation of amines.
Scientific Research Applications
2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or alteration of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(1-(furan-3-yl)propan-2-yl)benzamide: Lacks the methoxy group at the fifth position.
2-chloro-N-(1-(furan-3-yl)propan-2-yl)-5-methoxybenzamide: Contains a chlorine atom instead of a bromine atom.
2-bromo-N-(1-(thiophen-3-yl)propan-2-yl)-5-methoxybenzamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide is unique due to the presence of both the bromine atom and the methoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-N-[1-(furan-3-yl)propan-2-yl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-10(7-11-5-6-20-9-11)17-15(18)13-8-12(19-2)3-4-14(13)16/h3-6,8-10H,7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYNVLRKMYYGIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=C(C=CC(=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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